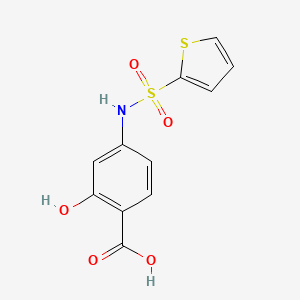

2-Hydroxy-4-(thiophene-2-sulfonamido)benzoic acid

Description

Properties

IUPAC Name |

2-hydroxy-4-(thiophen-2-ylsulfonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5S2/c13-9-6-7(3-4-8(9)11(14)15)12-19(16,17)10-2-1-5-18-10/h1-6,12-13H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOIDJWJGGCYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(thiophene-2-sulfonamido)benzoic acid typically involves the sulfonation of a thiophene derivative followed by coupling with a hydroxybenzoic acid derivative. One common method involves the reaction of thiophene-2-sulfonyl chloride with 2-hydroxybenzoic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(thiophene-2-sulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonamido group can be reduced to an amine.

Substitution: The hydroxy and sulfonamido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-oxo-4-(thiophene-2-sulfonamido)benzoic acid.

Reduction: Formation of 2-hydroxy-4-(thiophene-2-aminobenzoic acid).

Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antihypertensive and Antiglaucoma Activities

Research indicates that derivatives of thiophene-based sulfonamides, including 2-hydroxy-4-(thiophene-2-sulfonamido)benzoic acid, exhibit significant potential in treating elevated intraocular pressure, which is a critical factor in glaucoma management. The compound has been explored for its ability to reduce ocular hypertension, making it a candidate for developing new antihypertensive medications .

1.2 Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications. Studies have demonstrated that thiophene derivatives can modulate inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs. The presence of the hydroxyl group enhances its solubility and bioavailability, which is crucial for therapeutic effectiveness .

Biochemical Research Applications

2.1 Buffering Agent in Biological Systems

This compound serves as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This property is essential for various biochemical assays and cell culture experiments where pH stability is critical for cellular function and enzyme activity .

2.2 Role in Drug Formulation

The compound's unique chemical structure allows it to act as an excipient in drug formulations, enhancing the solubility and stability of active pharmaceutical ingredients (APIs). Its compatibility with various drug components makes it valuable in the formulation of complex drug delivery systems .

Case Study: Antihypertensive Effects

A study conducted on the ocular effects of thiophene derivatives demonstrated that this compound significantly reduced intraocular pressure in animal models. The mechanism was attributed to increased aqueous humor outflow facilitated by the compound's interaction with specific receptors involved in ocular pressure regulation .

Case Study: Anti-inflammatory Mechanism

In vitro studies have highlighted the anti-inflammatory properties of this compound by assessing its impact on cytokine production in macrophages. Results indicated a reduction in pro-inflammatory cytokines upon treatment with this compound, suggesting its potential as an anti-inflammatory agent .

Data Tables

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(thiophene-2-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The hydroxy and sulfonamido groups can form hydrogen bonds with target proteins, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The 4-position substituent on the benzoic acid scaffold significantly influences physicochemical properties and biological activity. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison

Key Observations:

- Acidity : The trifluoromethyl group in 2-Hydroxy-4-(trifluoromethyl)benzoic acid lowers pKa compared to the sulfonamido derivative, enhancing its ionization in physiological environments .

- Biological Activity : Thiazole-based analogs (e.g., ) demonstrate potent kinase inhibition, suggesting that heterocyclic substituents at the 4-position enhance target specificity .

Spectroscopic Characterization

- IR Spectroscopy : Sulfonamide-containing compounds exhibit characteristic S=O stretches (~1350–1200 cm<sup>−1</sup>) and N-H stretches (~3300 cm<sup>−1</sup>) . In contrast, thiazole derivatives show C=N stretches (~1600 cm<sup>−1</sup>) .

- NMR : The thiophene ring in the target compound would produce distinct <sup>1</sup>H-NMR signals (δ 6.5–7.5 ppm for aromatic protons), differing from trifluoromethyl analogs (δ 7.0–8.0 ppm for CF3-adjacent protons) .

Biological Activity

2-Hydroxy-4-(thiophene-2-sulfonamido)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a hydroxyl group, a thiophene ring, and a sulfonamide functional group. This unique combination contributes to its biological activity.

Biological Activities

1. Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate |

| Bacillus subtilis | Strong |

| Escherichia coli | Weak |

These findings suggest potential applications in treating infections caused by these pathogens .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in disease processes. Notably, it has shown activity against:

- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's.

- Urease : The compound demonstrated strong inhibitory effects, with IC50 values comparable to established urease inhibitors.

The inhibition of these enzymes suggests a potential role in managing conditions such as Alzheimer's disease and urinary tract infections .

3. Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms that involve the modulation of specific signaling pathways. Further research is needed to elucidate these mechanisms fully.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Binding : The sulfonamide group facilitates binding to active sites of enzymes, leading to inhibition.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its antimicrobial and anticancer effects.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated significant antimicrobial activity, particularly against Bacillus subtilis, indicating its potential as a novel antibacterial agent.

- Enzyme Inhibition Research : A comparative study on several sulfonamide derivatives showed that this compound exhibited superior AChE inhibition compared to other tested analogs, suggesting its potential therapeutic use in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of 2-Hydroxy-4-(thiophene-2-sulfonamido)benzoic acid?

- Methodological Answer :

- Elemental Analysis (CHN) : Confirm elemental composition (e.g., C, H, N, S) via combustion analysis, as demonstrated for structurally related sulfonamido benzoic acids .

- UV-Vis Spectroscopy : Compare λmax values to reference data for sulfonamido derivatives (e.g., ~300–350 nm for π→π* transitions in thiophene-benzoic acid systems) .

- NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to resolve aromatic protons (benzoic acid and thiophene rings) and confirm sulfonamido (-SO2NH-) linkages .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as seen in analogous sulfonamido benzoic acids .

Q. Which solvent systems are optimal for dissolving and recrystallizing this compound?

- Methodological Answer :

- Polar Aprotic Solvents : Use DMSO or DMF for dissolution due to the compound’s hydrophobic thiophene and sulfonamido groups .

- Recrystallization : Employ ethanol-water mixtures (7:3 v/v) to balance solubility and yield, adjusting pH to 4–5 (near the benzoic acid pKa) to minimize ionization .

Q. How can researchers confirm the sulfonamido linkage spectroscopically?

- Methodological Answer :

- IR Spectroscopy : Look for symmetric/asymmetric S=O stretching bands (~1150 cm<sup>−1</sup> and ~1350 cm<sup>−1</sup>) and N-H bending (~1550 cm<sup>−1</sup>) .

- <sup>1</sup>H NMR : Detect the sulfonamido NH proton as a broad singlet near δ 10–12 ppm .

Advanced Research Questions

Q. How can synthesis protocols be optimized to mitigate side reactions from steric hindrance or electronic effects?

- Methodological Answer :

- Reagent Selection : Use coupling agents (e.g., EDC/HOBt) to activate the sulfonic acid group, reducing steric clashes during sulfonamido bond formation .

- Temperature Control : Perform reactions at 0–5°C to slow down competing pathways (e.g., hydrolysis of thiophene-sulfonyl chloride) .

- Solvent Choice : Use dichloromethane (low polarity) to minimize electronic deactivation of the thiophene ring during nucleophilic substitution .

Q. How should conflicting biological activity data for sulfonamido benzoic acid derivatives be addressed?

- Methodological Answer :

- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines) to isolate compound-specific effects .

- Purity Validation : Re-analyze compound batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .

- Structural Analog Comparison : Test derivatives (e.g., varying substituents on the thiophene ring) to identify structure-activity relationships .

Q. What strategies resolve discrepancies in UV-Vis spectral data across studies?

- Methodological Answer :

- Solvent Effects : Re-measure spectra in standardized solvents (e.g., methanol) to eliminate polarity-driven shifts .

- Concentration Calibration : Use molar extinction coefficients (ε) from literature for quantitative comparisons .

- Instrument Calibration : Validate spectrophotometer performance with holmium oxide filters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.